Product packaging for Rapacuronium-d3 Bromide(Cat. No.:)

Rapacuronium-d3 Bromide

货号: B1152347
分子量: 680.81
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization within Neuromuscular Blocking Agent Research Paradigms

Neuromuscular blocking agents (NMBAs) are fundamental in modern anesthesia, facilitating surgical procedures by inducing muscle relaxation. mdpi.com Research in this field is continually focused on developing agents with optimal onset, duration of action, and safety profiles. mdpi.com NMBAs are broadly categorized as depolarizing or non-depolarizing agents, with the latter, such as Rapacuronium (B1238877), acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors on the motor endplate. mdpi.comfda.gov

Rapacuronium Bromide was developed as a non-depolarizing NMBA with a notably rapid onset and short duration of action. nih.govnih.gov Research into such agents is driven by the need for precise control over neuromuscular blockade during surgery. The study of deuterated forms of these agents, like Rapacuronium-d3 Bromide, fits within a research paradigm that seeks to deeply understand the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of these potent drugs.

Fundamental Significance of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a powerful and indispensable technique in the pharmaceutical sciences. musechem.comclearsynth.com It involves the substitution of one or more atoms of a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.commusechem.com This subtle change in mass does not significantly alter the chemical properties of the compound but allows it to be traced and differentiated within a biological system. musechem.comclearsynth.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used. musechem.com The primary applications of isotopic labeling in pharmaceutical research include:

Metabolic Studies: Tracing the metabolic fate of a drug to identify its metabolites. clearsynth.comnih.gov

Pharmacokinetic Analysis: Quantifying the concentration of a drug and its metabolites in biological fluids over time. nih.gov

Internal Standards: Using labeled compounds as internal standards in mass spectrometry-based bioanalysis to improve accuracy and precision. nih.gov

Mechanism of Action Studies: Investigating drug-receptor interactions and enzymatic pathways.

Rationale for Research Focus on Deuterated Neuromuscular Blocking Agents

The focus on deuterated NMBAs like this compound stems from the desire to enhance the understanding of their metabolic pathways and pharmacokinetic profiles. Deuterium labeling, in particular, offers several advantages:

Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. Studying this can help identify sites of metabolic attack on a molecule.

Improved Analytical Sensitivity: Deuterated compounds are ideal internal standards for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Because they co-elute with the unlabeled drug but have a different mass, they allow for very precise quantification, correcting for variations in sample preparation and instrument response. nih.gov

Metabolite Identification: By comparing the mass spectra of the metabolites of the deuterated and non-deuterated drug, researchers can readily identify which metabolites retain the deuterium label, providing clues to their structure.

For a compound like Rapacuronium, which is known to be hydrolyzed to an active 3-hydroxy metabolite, using this compound can be instrumental in precisely studying the rate and extent of this metabolic conversion. researchgate.netdrugbank.com

Overview of Research Trajectories Pertaining to this compound

While extensive clinical research focused on the parent compound, Rapacuronium Bromide, the research trajectory for this compound is primarily in the analytical and metabolic chemistry space. nih.govnih.govresearchgate.net The use of this compound is not for therapeutic purposes but as a research tool.

Current and potential research trajectories include:

Bioanalytical Method Development: The development and validation of sensitive and robust analytical methods, typically LC-MS/MS, for the simultaneous quantification of Rapacuronium and its metabolites in plasma, urine, and tissue samples. In these studies, this compound serves as the ideal internal standard.

In Vitro Metabolic Profiling: Using liver microsomes or other enzyme preparations to study the metabolic pathways of Rapacuronium in a controlled environment. This compound helps in elucidating the specific enzymes responsible for its biotransformation.

Comparative Pharmacokinetic Studies: While not administered to humans, preclinical studies in animal models comparing the pharmacokinetics of Rapacuronium with its deuterated analogue can provide deep insights into any potential kinetic isotope effects on its clearance and metabolism.

The data generated from these research activities are crucial for building comprehensive pharmacokinetic models that can be applied to the broader class of steroidal neuromuscular blocking agents.

属性

分子式

C₃₇H₅₈D₃BrN₂O₄

分子量

680.81

同义词

Org 9487-d3;  Raplon-d3;  1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium Bromide-d3; 

产品来源

United States

Advanced Analytical Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure, isotopic labeling position, and purity of complex molecules like Rapacuronium-d3 Bromide. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and bonding.

The structure of Rapacuronium (B1238877) Bromide consists of a complex steroidal backbone with multiple chiral centers and various functional groups, including acetate (B1210297) and propionate (B1217596) esters, and two piperidine (B6355638) rings. The ¹H and ¹³C NMR spectra of the non-deuterated compound would be complex, with numerous overlapping signals corresponding to the many protons and carbons in the molecule.

When deuterium (B1214612) (²H or D), an isotope of hydrogen with a spin of 1, replaces protium (B1232500) (¹H), which has a spin of 1/2, several predictable changes occur in the NMR spectra:

In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium disappears.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium will exhibit a triplet (due to coupling with the spin-1 deuterium) and will be shifted slightly upfield. This is known as a one-bond isotope effect. Carbons further away may also experience smaller upfield shifts (two-bond and three-bond isotope effects).

A ²H NMR spectrum can be acquired, which would show a signal at the chemical shift corresponding to the position of the deuterium label.

For the purpose of this analysis, it is assumed that the three deuterium atoms in this compound are located on the methyl group of the 3-acetyloxy function.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to be very similar to that of Rapacuronium Bromide, with the notable absence of the singlet corresponding to the acetyl methyl protons. This signal in the non-deuterated compound would typically appear in the range of δ 2.0-2.2 ppm. Its disappearance is a primary indicator of successful deuteration at this position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the deuterium labeling. The signal for the acetyl methyl carbon, which would be a quartet in the non-deuterated compound (due to coupling with three protons), would be replaced by a multiplet corresponding to the CD₃ group in the deuterated analog. This carbon signal would also be shifted slightly upfield. The carbonyl carbon of the acetate group would also likely show a small upfield shift due to the two-bond isotope effect.

The following table summarizes the expected key ¹³C NMR chemical shift changes between Rapacuronium Bromide and this compound (with deuteration at the acetyl methyl group).

Carbon AtomExpected Chemical Shift (ppm) in Rapacuronium BromideExpected Chemical Shift (ppm) in this compoundExpected Multiplicity in this compound
Acetyl CH₃~21~20.5 (upfield shift)Multiplet (due to C-D coupling)
Acetyl C=O~170Slightly < 170 (upfield shift)Singlet
Steroid C3~73No significant changeSinglet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is illustrative of the expected effects of deuteration.

²H NMR Spectroscopy: A deuterium NMR spectrum would provide the most direct evidence for the location of the isotopic label. For this compound, a single resonance would be expected in the ²H NMR spectrum at the same chemical shift (around δ 2.1 ppm) as the acetyl methyl protons in the ¹H NMR spectrum of the non-deuterated compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the stretching and bending of chemical bonds. These techniques provide a molecular "fingerprint" that is unique to the compound's structure.

The introduction of deuterium atoms into a molecule affects its vibrational spectrum primarily because of the increased mass of deuterium compared to protium. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. The C-D bond is stronger than the C-H bond, but the mass effect is dominant. Consequently, C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of Rapacuronium Bromide would be characterized by strong absorption bands corresponding to its various functional groups. Key absorptions would include:

C=O stretching vibrations from the acetate and propionate ester groups, typically in the range of 1730-1750 cm⁻¹.

C-O stretching vibrations from the esters, usually found between 1000-1300 cm⁻¹.

C-H stretching vibrations from the steroidal backbone and piperidine rings, typically in the region of 2850-3000 cm⁻¹.

In the spectrum of this compound (with deuteration at the acetyl methyl group), the C-H stretching and bending vibrations of the acetyl methyl group would be replaced by C-D vibrations. The C-D stretching vibrations are expected to appear in the region of 2100-2250 cm⁻¹, which is a relatively uncongested part of the mid-IR spectrum. The C-D bending vibrations would also be shifted to lower frequencies compared to the corresponding C-H bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching vibrations are also observable in the Raman spectrum, non-polar bonds, such as C-C bonds within the steroid nucleus, often produce stronger Raman signals. The technique is also particularly useful for analyzing samples in aqueous solutions.

Similar to the IR spectrum, the Raman spectrum of this compound would show new bands corresponding to the C-D vibrations. The C-D stretching band would be a key diagnostic feature for confirming deuteration.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹) in Rapacuronium BromideExpected Frequency Range (cm⁻¹) in this compoundTechnique
C-H Stretch (Aliphatic)2850-30002850-3000IR, Raman
C=O Stretch (Ester)1730-17501730-1750IR, Raman
C-O Stretch (Ester)1000-13001000-1300IR
C-H Stretch (Acetyl CH₃)~2960AbsentIR, Raman
C-D Stretch (Acetyl CD₃)Not Applicable~2100-2250IR, Raman
C-H Bend (Acetyl CH₃)~1375 and ~1450AbsentIR
C-D Bend (Acetyl CD₃)Not Applicable~950-1100IR

Note: These are approximate frequency ranges and can be influenced by the molecular environment and physical state of the sample.

Pharmacological Mechanisms in Preclinical and in Vitro Systems

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding and Allosteric Modulation Studies

Rapacuronium (B1238877) exhibits complex interactions with muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator. nih.govnih.gov These interactions are critical to understanding its broader pharmacological profile beyond its effects at the neuromuscular junction.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays have been instrumental in quantifying the affinity of rapacuronium for the five muscarinic receptor subtypes (M1-M5). These studies reveal that rapacuronium binds to all subtypes with micromolar affinity. nih.gov Notably, a slight selectivity for the M2 receptor subtype has been observed. nih.gov Competitive binding experiments have demonstrated that rapacuronium can displace radiolabeled ligands from muscarinic receptors, indicating a direct interaction with these receptors. nih.gov

Receptor SubtypeRapacuronium Affinity (µM)Reference
M1- nih.gov
M25.10 ± 1.5 nih.gov
M377.9 ± 11 nih.gov
M4- nih.gov
M5- nih.gov

Data presented as mean ± standard error.

Functional Assays (e.g., [35S]GTPγS binding) for Agonist/Antagonist Efficacy

Functional assays, such as [35S]GTPγS binding, have been employed to elucidate the functional consequences of rapacuronium binding to mAChRs. These assays measure the activation of G proteins, a key step in signal transduction following receptor activation. nih.gov

When administered alone, rapacuronium acts as an inverse agonist at all muscarinic receptor subtypes, leading to a concentration-dependent decrease in basal [35S]GTPγS binding. nih.gov The maximal effect of this inhibition is approximately 25% at the M1, M3, and M5 receptor subtypes (odd-numbered) and about 15% at the M2 and M4 subtypes (even-numbered). nih.govnih.gov The EC50 values for this inhibition range from 28 µM at M2 receptors to 76 µM at M3 receptors. nih.govnih.gov

The effects of rapacuronium on acetylcholine (ACh)-stimulated [35S]GTPγS binding are more complex and subtype-specific. At the M2 and M4 receptors, rapacuronium concentration-dependently decreases the potency of ACh. nih.gov In contrast, at low concentrations (0.1 µM), rapacuronium significantly increases the potency of ACh at the M1, M3, and M5 receptors. nih.gov This potentiating effect is not observed at higher concentrations (10 µM) of rapacuronium. nih.gov

Receptor SubtypeRapacuronium Effect on Basal [35S]GTPγS BindingRapacuronium Effect on ACh-Stimulated [35S]GTPγS BindingReference
M1Inverse AgonistPotentiation of ACh potency at low concentrations nih.gov
M2Inverse AgonistDecreased ACh potency nih.gov
M3Inverse AgonistPotentiation of ACh potency at low concentrations nih.gov
M4Inverse AgonistDecreased ACh potency nih.gov
M5Inverse AgonistPotentiation of ACh potency at low concentrations nih.gov

Subtype Selectivity Profiling Across M1-M5 Receptor Subtypes

The subtype selectivity of rapacuronium has been a key area of investigation. While it binds to all five muscarinic subtypes, it displays a notable preference for the M2 receptor. nih.govnih.gov This selectivity is evident in both binding affinity and functional assays. The affinity of rapacuronium for the M2 receptor is approximately 15-fold higher than for the M3 receptor. nih.gov This preferential antagonism of M2 receptors has been proposed as a potential mechanism for some of the clinical side effects observed with rapacuronium. nih.govnih.gov

In Vitro Neuromuscular Junction Studies

As a neuromuscular blocking agent, the primary site of action for Rapacuronium-d3 Bromide is the nicotinic acetylcholine receptor at the neuromuscular junction.

Isolated Tissue Preparations for Mechanistic Investigations of Neuromuscular Blockade

While detailed mechanistic studies on isolated tissue preparations such as the phrenic nerve-hemidiaphragm are not extensively available in the public domain for rapacuronium, its classification as a non-depolarizing neuromuscular blocker implies a competitive antagonist mechanism at the postsynaptic nicotinic acetylcholine receptors. In such preparations, it would be expected to cause a concentration-dependent inhibition of nerve-evoked muscle contraction.

Electrophysiological Characterization of Receptor Interactions

Specific electrophysiological data from techniques such as patch-clamp or voltage-clamp analysis detailing the interaction of rapacuronium with the ion channel of the nicotinic acetylcholine receptor are not readily found in published literature. However, as a competitive antagonist, it is hypothesized that rapacuronium binds to the acetylcholine binding sites on the receptor, thereby preventing the channel opening and subsequent depolarization of the muscle fiber membrane, without directly blocking the ion channel pore itself.

Comparative Pharmacodynamic Analysis with Related Neuromuscular Blocking Agents (Non-Clinical)

Rapacuronium bromide, a non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent, exhibits a distinct pharmacodynamic profile characterized by a rapid onset and short duration of action. nih.govnih.gov Non-clinical and in vitro studies have been instrumental in delineating its properties relative to other neuromuscular blocking agents (NMBAs). A key finding from these studies is the inverse relationship between potency and speed of onset among non-depolarizing NMBAs, a principle that helps to explain rapacuronium's rapid action. oup.comaneskey.com

In vitro studies on the rat hemidiaphragm preparation have demonstrated that the potency of rapacuronium is considerably lower than that of other aminosteroid agents like vecuronium (B1682833) and rocuronium (B1662866). researchgate.net Specifically, the effective concentrations required to produce 50% (EC50) and 95% (EC95) neuromuscular block for rapacuronium were found to be 4 to 10 times larger than those for vecuronium and rocuronium. researchgate.net This lower potency is a significant contributor to its rapid onset of effect. nih.govrug.nl

Comparative studies have consistently shown that rapacuronium has a more rapid onset of action than other non-depolarizing NMBAs. nih.gov For instance, it has a faster onset compared to rocuronium, even when rocuronium is administered at twice its ED95 dose. oup.com This rapid onset is also observed when compared to mivacurium (B34715) and vecuronium. nih.gov Animal studies have suggested that in addition to its low potency, calcium channel blocking effects, leading to vasodilatation 25–50 times greater than that of vecuronium, may contribute to its rapid onset by increasing blood flow to skeletal muscle. oup.com

The duration of action of rapacuronium is notably shorter than that of intermediate-acting agents like rocuronium and vecuronium. nih.govoup.com Recovery from neuromuscular blockade induced by rapacuronium is significantly faster. For example, the time to 25% recovery of the first twitch (T1) is approximately 50% shorter for rapacuronium compared to rocuronium. oup.com

While rapacuronium's onset time is comparable to the depolarizing agent succinylcholine, its recovery profile is slower. nih.govnih.gov However, the neuromuscular block from rapacuronium can be effectively reversed with acetylcholinesterase inhibitors. researchgate.net

It is important to note that rapacuronium is metabolized to an active metabolite, 3-desacetyl rapacuronium (ORG-9488), which is at least as potent as the parent compound. nih.govnih.gov This active metabolite can contribute to a delay in spontaneous recovery after repeated administration or infusions. nih.govrug.nl This is a distinguishing feature compared to an agent like rocuronium, which does not have active metabolites. nih.govrug.nl

The following tables summarize the comparative pharmacodynamic parameters of rapacuronium and related neuromuscular blocking agents based on non-clinical and in vitro findings.

Table 1: Comparative Potency of Neuromuscular Blocking Agents (In Vitro)

Compound Relative Potency (Compared to Rapacuronium)
Rapacuronium Bromide 1x
Vecuronium Bromide 4-10x more potent
Rocuronium Bromide 4-10x more potent

Data derived from in vitro studies on rat hemidiaphragm preparations. researchgate.net

Table 2: Comparative Pharmacodynamic Profile in Non-Clinical Models

Parameter Rapacuronium Bromide Rocuronium Bromide Vecuronium Bromide
Onset of Action Rapid nih.govoup.com Slower than Rapacuronium nih.govoup.com Slower than Rapacuronium nih.gov
Duration of Action Short nih.govoup.com Intermediate, longer than Rapacuronium nih.govoup.com Intermediate, longer than Rapacuronium nih.gov
Potency Low nih.govrug.nl Higher than Rapacuronium researchgate.net Higher than Rapacuronium researchgate.net
Active Metabolites Yes (ORG-9488) nih.govnih.gov No nih.govrug.nl Yes (3-desacetyl vecuronium)

This table presents a qualitative comparison based on multiple non-clinical and comparative studies. nih.govoup.comresearchgate.netnih.govrug.nlnih.gov

Metabolic Disposition and Metabolite Profiling Preclinical and in Vitro

Identification and Structural Elucidation of Metabolites (e.g., 3-hydroxy metabolite)

The principal metabolite of rapacuronium (B1238877) bromide is formed through the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. fda.govglobalrph.com This process yields the 3-hydroxy metabolite, which has been identified as the major and active metabolite. globalrph.com The chemical structure of this metabolite is characterized by the replacement of the acetyl group at the C3 position with a hydroxyl group.

Elucidation of Enzymatic and Non-Enzymatic Biotransformation Pathways

In addition to this non-enzymatic degradation, the hydrolysis may also be catalyzed by esterases. globalrph.com While the cytochrome P450 system is not involved in the metabolism of rapacuronium, the involvement of other enzymatic systems highlights the complexity of its biotransformation. drugbank.com The interplay between these enzymatic and non-enzymatic pathways dictates the rate and extent of metabolite formation.

Application of Deuterated Rapacuronium-d3 Bromide in Metabolic Fate Tracing Studies

The use of deuterated compounds, such as this compound, is a powerful strategy in metabolic fate tracing studies. nih.gov The deuterium (B1214612) atoms act as a stable isotopic label, allowing for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices. This approach significantly enhances the sensitivity and specificity of analytical methods used to track the disposition of the drug.

In vitro studies using liver microsomes are a standard method to assess the metabolic stability of drug candidates. bienta.netevotec.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov By incubating this compound with hepatic microsomes, researchers can determine its intrinsic clearance and identify the metabolites formed through Phase I metabolic reactions. evotec.combioduro.com Although rapacuronium metabolism does not primarily depend on cytochrome P450 enzymes, these in vitro systems can still provide valuable information on the role of other hepatic enzymes in its biotransformation. drugbank.com

Mass spectrometry is a key analytical technique for the identification and quantification of drug metabolites. ijpras.com The incorporation of deuterium in this compound facilitates the identification of its metabolic products by creating a distinct isotopic signature. researchgate.net When analyzed by mass spectrometry, the deuterated metabolites will exhibit a characteristic mass shift compared to their non-deuterated counterparts, making them easier to detect and distinguish from background noise and endogenous molecules. southampton.ac.uk This technique is particularly useful for identifying novel or low-abundance metabolites.

Preclinical Metabolite Activity and Potency Assessment (In Vitro)

Preclinical in vitro studies are essential for characterizing the pharmacological activity and potency of drug metabolites. The 3-hydroxy metabolite of rapacuronium has been shown to be pharmacologically active. nih.gov In fact, this metabolite exhibits greater potency than the parent compound, rapacuronium bromide. globalrph.com However, it has a slower onset of action. fda.gov

Preclinical Pharmacokinetic Modeling

Absorption Characteristics in In Vitro and Ex Vivo Models

In vitro models, such as the Caco-2 cell line, derived from human colorectal adenocarcinoma cells, are frequently employed to predict the oral absorption of drugs. These cells differentiate into a monolayer of polarized enterocytes, forming tight junctions that simulate the intestinal barrier. Such a model would allow for the determination of the apparent permeability coefficient (Papp) of Rapacuronium-d3 Bromide, providing insights into its potential for passive diffusion and active transport across the intestinal epithelium.

Ex vivo models, including the everted gut sac technique, utilize excised segments of animal intestine to study drug absorption in a more physiologically complex environment that includes the mucus layer and native transporters. This method would enable the characterization of the transport kinetics of this compound across different intestinal segments. Despite the utility of these models, specific experimental data for this compound remains to be published.

Distribution Studies in Animal Models: Tissue Accumulation and Penetration (excluding human data)

As a highly polar compound, Rapacuronium (B1238877) Bromide is expected to have a relatively small volume of distribution, primarily confined to the extracellular fluid. A typical steady-state volume of distribution observed in preclinical and clinical studies is approximately 0.3 L/kg, a characteristic shared with many other neuromuscular blocking agents. fda.gov

Preclinical studies in animal models have indicated that after a single bolus injection of Rapacuronium, small residual amounts of the drug can be detected in certain tissues. One week following administration, these residual quantities were primarily observed in the kidney, heart, lung, and pituitary gland. However, comprehensive quantitative data on the extent of tissue accumulation and the rate of penetration into various tissues from preclinical animal studies are not extensively detailed in available literature.

Plasma Protein Binding Kinetics and Dynamics (In Vitro)

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, as generally only the unbound fraction is pharmacologically active and available for distribution and clearance. In vitro studies of Rapacuronium Bromide in human plasma, conducted using equilibrium dialysis, have demonstrated variable protein binding.

The extent of binding has been reported to range from 50% to 88%. fda.gov This variability is thought to be at least partially attributable to the hydrolysis of Rapacuronium Bromide to its active 3-hydroxy metabolite. The specific plasma proteins to which Rapacuronium Bromide binds have not been identified, and the plasma protein binding of its 3-hydroxy metabolite has not been determined. Detailed kinetic and dynamic studies of plasma protein binding in preclinical animal models are not specified in the reviewed literature.

Table 1: In Vitro Plasma Protein Binding of Rapacuronium Bromide (Human Plasma)

ParameterValue
Binding Range50% - 88%
MethodEquilibrium Dialysis
NoteVariability may be due to hydrolysis to the 3-hydroxy metabolite.

This data is based on in vitro studies using human plasma.

Excretion Pathways and Clearance Mechanisms in Animal Models (excluding human data)

The elimination of Rapacuronium Bromide and its metabolites occurs through both renal and fecal pathways. In keeping with its rapid onset and short to medium duration of action, Rapacuronium exhibits a more rapid clearance than most other neuromuscular blocking agents. fda.gov

Preclinical data indicates that clearance values are in the range of 0.26-0.67 L/h/kg. fda.gov A mass balance study using [14C] radiolabeled Rapacuronium Bromide provided quantitative insights into its excretion routes. Over a 13.5-day collection period, approximately 56% of the administered radioactive dose was recovered, with roughly equal distribution between urine (28%) and feces (28%). This suggests that both renal and hepatic clearance are significant pathways for the elimination of this compound and its metabolites.

The primary metabolic pathway for Rapacuronium Bromide is the hydrolysis of the acetyloxy-ester bond at the 3-position, which forms the active 3-hydroxy metabolite. This hydrolysis can occur non-specifically at physiological pH and temperature and may also be catalyzed by esterases.

Table 2: Excretion of [14C] Rapacuronium Bromide

Excretion RoutePercentage of Recovered Dose
Urine~28%
Feces~28%
Total Recovered ~56%

Data from a mass balance study.

Development of Preclinical Pharmacokinetic-Pharmacodynamic Correlation Models

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between drug concentration and its pharmacological effect. For neuromuscular blocking agents like Rapacuronium, these models correlate plasma concentrations with the degree of neuromuscular blockade.

The development of preclinical PK-PD models for Rapacuronium Bromide would involve establishing a relationship between its concentration in the plasma and the effect-site (biophase) concentration, which in turn drives the neuromuscular block. A key parameter in these models is the rate constant for equilibration between the plasma and the effect site (k_eo_). For Rapacuronium, this equilibration is very rapid, which is the principal reason for its unusually fast onset of action. fda.gov

PK-PD modeling studies have also been conducted to compare the parent compound with its major active metabolite, the 3-hydroxy metabolite. These models have shown that the metabolite has a slower onset of action and a higher potency than Rapacuronium Bromide. The development of such models in preclinical species is crucial for predicting the time course of neuromuscular blockade and the potential for accumulation of the active metabolite, which has a significantly lower clearance than the parent drug. nih.gov

Table 3: Comparative Pharmacodynamic Parameters of Rapacuronium and its 3-hydroxy Metabolite

ParameterRapacuronium Bromide3-hydroxy Metabolite
Onset of ActionFasterSlower
PotencyLowerHigher
ClearanceHigherLower

This table provides a qualitative comparison based on PK-PD modeling studies.

Research Applications and Methodological Advancements

Utility as a Molecular Probe in Cholinergic Receptor Research

Rapacuronium-d3 Bromide, while not directly used as a primary molecular probe in receptor binding assays in the same way a radiolabeled ligand would be, plays a crucial role in studies investigating the interaction of its parent compound, rapacuronium (B1238877), with cholinergic receptors. Rapacuronium acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate, which is the primary mechanism for its neuromuscular blocking effect fda.gov.

However, the parent compound also exhibits complex interactions with muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator medchemexpress.com. Specifically, rapacuronium has been shown to potentiate acetylcholine-induced responses at M3 muscarinic receptors, a mechanism linked to the adverse effect of bronchospasm observed with the drug nih.gov. It also preferentially antagonizes M2 muscarinic receptors over M3 receptors in airway smooth muscle nih.gov. In studies dissecting these complex interactions, this compound is essential as an internal standard for accurately quantifying the concentration of the parent compound, ensuring that the observed receptor effects are correctly correlated with specific drug levels. This is vital for constructing accurate pharmacokinetic/pharmacodynamic (PK/PD) models that describe the drug's behavior at the receptor level.

Standardization of Bioanalytical Assays for Neuromuscular Blocking Agents

The most prominent application of this compound is as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of robust and reliable analytical methods is paramount for accurately determining the concentration of drugs and their metabolites in biological samples like plasma and urine nih.gov.

Due to its structural similarity and identical chromatographic behavior to the parent compound, this compound is the ideal internal standard. It co-elutes with rapacuronium but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This co-elution helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the quantification of rapacuronium. The use of stable isotope-labeled internal standards is a gold-standard practice in quantitative bioanalysis, essential for pharmacokinetic studies that characterize a drug's absorption, distribution, metabolism, and excretion (ADME) nih.govmusechem.com.

Table 1: Key Parameters in Bioanalytical Method Validation Using a Deuterated Standard

Parameter Description Importance of this compound
Accuracy The closeness of the measured value to the true value. Corrects for matrix effects and procedural losses, ensuring results are accurate.
Precision The degree of agreement among a series of measurements. Minimizes variability introduced during sample processing and analysis.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. The distinct mass difference ensures the signal is from the analyte, not interfering substances.

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological matrix. | As it experiences similar matrix effects to the analyte, it allows for effective normalization. |

Contribution to Forensic Toxicology Method Development for Parent Compound Detection

In forensic toxicology, the unambiguous identification and quantification of drugs and their metabolites in post-mortem samples are critical. Neuromuscular blocking agents like rapacuronium can be challenging to detect due to their high potency and rapid metabolism. This compound is invaluable for developing and validating analytical methods for the detection of the parent compound in forensic cases.

By serving as an internal standard, it enables forensic toxicologists to confidently identify and quantify even trace amounts of rapacuronium in complex matrices such as blood, tissue, and injection site samples. This is crucial for determining the cause of death or confirming the administration of such substances. The stability and known isotopic signature of this compound provide the necessary reference point for accurate mass spectrometric analysis, reducing the likelihood of false positives or negatives.

Facilitation of Drug Discovery and Preclinical Development for Novel Neuromuscular Modulators

The use of deuterated compounds is a strategic approach in modern drug discovery and development nih.govnih.gov. While this compound itself is primarily a tool for analysis, the principles of its use are central to the development of new drugs. In the preclinical phase, understanding the pharmacokinetic profile of a new chemical entity is essential. Stable isotope-labeled compounds like this compound are used in animal studies to perform "microtracer" or "microdosing" studies, which can provide early human ADME data axcelead.com.

Furthermore, the process of deuteration can itself be a drug discovery strategy. By selectively replacing hydrogen with deuterium (B1214612) at sites of metabolism, the metabolic rate of a drug can be slowed, potentially improving its pharmacokinetic properties, such as half-life, and reducing the formation of toxic metabolites nih.govnih.govgabarx.com. The knowledge gained from using this compound in analytical assays informs the broader strategy of using isotopic labeling to create potentially safer and more effective next-generation neuromuscular modulators marketersmedia.comalfa-chemistry.com.

Table 2: Role of Deuterated Analogs in Preclinical Development

Stage Application of Deuterated Analog Benefit
Lead Optimization In vitro metabolic stability assays. Helps identify metabolic "hotspots" on the molecule.
Pharmacokinetics (PK) Internal standard for quantifying parent drug in animal plasma. Ensures accurate PK parameter calculation (e.g., clearance, volume of distribution).
Metabolite Identification Used in "metabolite-shifting" experiments to confirm metabolic pathways. Aids in the structural elucidation of metabolites.

| Early Human ADME | Microtracer studies. | Provides early insights into human metabolism and excretion profiles. |

Role in Mechanistic Toxicology Studies (Non-Clinical)

Understanding the mechanisms underlying a drug's toxicity is a critical component of non-clinical safety assessment pmda.go.jp. Rapacuronium was withdrawn from the market due to incidents of fatal bronchospasm wikipedia.org. Mechanistic studies investigating this toxicity rely on precise measurement of the parent compound and its metabolites in relevant biological systems.

This compound enables researchers to accurately quantify rapacuronium exposure in in vitro and in vivo toxicology models. For instance, in studies using animal models or isolated tissues to investigate the mechanism of bronchoconstriction, this compound allows for the precise correlation of drug concentration with the observed physiological response nih.govnih.gov. This is essential for distinguishing between effects caused by the parent drug versus its active metabolites, such as the 3-desacetyl metabolite nih.gov. The use of stable isotope-labeled compounds is a powerful tool in mechanistic toxicology for elucidating metabolic pathways and understanding metabolism-mediated toxicities nih.gov.

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Advanced Isotopic Labeling Methodologies and Positions

The "-d3" designation in Rapacuronium-d3 Bromide signifies the presence of three deuterium (B1214612) atoms. However, the precise location and the methodology for this labeling are not widely documented in public literature. Future research should focus on both the synthesis and the strategic placement of isotopic labels.

Advanced Methodologies: Research into novel synthetic pathways is crucial. This includes exploring late-stage functionalization techniques that would allow for the introduction of deuterium (²H), tritium (³H), or carbon-13 (¹³C) into the complex steroid backbone of Rapacuronium (B1238877) at advanced stages of its synthesis. musechem.com Such methods offer greater efficiency and versatility compared to traditional approaches that require labeled starting materials. scripps.edunih.gov

Strategic Positioning: The current "-d3" label represents a single isotopologue. A significant unaddressed question is how labeling at different positions would affect the molecule's metabolic stability and pharmacological profile. Key areas for future exploration include:

Labeling at Metabolically Active Sites: Rapacuronium bromide is metabolized via hydrolysis of the acetyloxy-ester bond at the 3-position to form an active 3-hydroxy metabolite. fda.govdrugbank.com Isotopic labeling at or near this position could alter the rate of hydrolysis, potentially modifying the drug's duration of action.

Labeling for Mechanistic Studies: Incorporating radioactive isotopes like tritium or carbon-14 would enable quantitative whole-body autoradiography (QWBA) studies and detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) pathways. musechem.com

Labeling for Analytical Standards: Synthesizing stable-isotope-labeled variants (e.g., ¹³C, ¹⁵N) can provide essential internal standards for highly sensitive and accurate quantification in complex biological matrices using liquid chromatography-mass spectrometry (LCMS). nih.gov

Integration of Structural Biology Approaches for Receptor-Ligand Complex Characterization

A significant gap in the understanding of Rapacuronium's action is the absence of high-resolution structural data for its complex with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate. While the general architecture of related Cys-loop receptors is known, specific interactions governing Rapacuronium's binding are inferred rather than directly observed. nih.gov

Future research should prioritize the use of advanced structural biology techniques like cryo-electron microscopy (cryo-EM) to resolve the structure of this compound bound to the nAChR. Such studies would:

Identify the precise amino acid residues within the receptor's binding pocket that interact with the compound.

Elucidate the conformational changes in the receptor upon binding.

Provide a structural basis for its rapid onset of action compared to other aminosteroid (B1218566) neuromuscular blockers. nih.govnih.gov

Explain how the presence of deuterium might subtly influence binding affinity or kinetics.

Characterizing this receptor-ligand complex is fundamental to understanding its primary mechanism of action and would provide an invaluable template for the rational design of future neuromuscular blocking agents.

Development of In Silico Models for Predicting Pharmacological Activity and Metabolic Fate

Computational modeling, or in silico approaches, offer a powerful, predictive tool for exploring the properties of drug candidates, reducing reliance on extensive experimental work. jocpr.comnih.gov For this compound, the development of robust in silico models is an unaddressed area of research.

Future efforts should focus on creating:

Quantitative Structure-Activity Relationship (QSAR) Models: These models can establish mathematical relationships between the structural features of this compound and its pharmacological activity. jocpr.com By comparing it with other aminosteroids, QSAR could help identify the key molecular descriptors responsible for its rapid onset and short duration.

Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK modeling can simulate the ADME of this compound in the body. nih.govmdpi.com Such models could predict how deuteration affects its metabolic clearance through hydrolysis and its distribution into various tissues, providing insights into potential alterations in its pharmacokinetic profile. fda.govresearchgate.net

Molecular Docking and Dynamics Simulations: These simulations can model the interaction between this compound and its receptor targets (both nicotinic and muscarinic) at an atomic level. mdpi.com This would allow researchers to predict binding affinities and understand the stability of the receptor-ligand complex over time.

These computational tools would be invaluable for screening virtual libraries of other isotopically labeled analogs and for generating hypotheses to be tested in vitro. nih.gov

Investigation of Potential Non-Acetylcholine Receptor-Mediated Interactions (In Vitro)

While the primary target of Rapacuronium is the nAChR, significant evidence shows that the parent compound interacts with other receptors, particularly muscarinic acetylcholine receptors (mAChRs). medchemexpress.comnih.gov These off-target interactions are believed to be responsible for adverse effects such as bronchospasm. nih.gov The influence of isotopic labeling on these interactions remains a critical unanswered question.

Future in vitro research should systematically investigate the binding and functional activity of this compound at a panel of non-nAChR targets. Key experiments would include:

Radioligand Binding Assays: Quantitative assays to determine the binding affinity (Ki) of this compound for all five muscarinic receptor subtypes (M1-M5). Studies on the parent compound showed a micromolar affinity, with some selectivity for the M2 receptor. medchemexpress.comnih.govuniversalbiologicals.com

Functional Assays: Experiments, such as [³⁵S]GTPγS binding assays, are needed to characterize the functional effects of this compound at these receptors. nih.gov Research has shown the parent compound acts as an inverse agonist at all mAChR subtypes while paradoxically potentiating acetylcholine's effect at odd-numbered subtypes (M1, M3, M5) at low concentrations. medchemexpress.comnih.gov Determining if deuteration alters this complex pharmacology is essential.

The table below summarizes known research findings for the parent compound, Rapacuronium Bromide, providing a baseline for future comparative studies with the deuterated analog.

Receptor SubtypeReported Binding Affinity (Ki or IC50)Functional Effect (In Vitro)Citation
M1 Muscarinic Micromolar affinityInverse agonist; potentiates ACh potency at low concentrations. medchemexpress.comnih.gov
M2 Muscarinic 5.10 ± 1.5 µM (IC50)Inverse agonist; decreases ACh potency. medchemexpress.comnih.gov
M3 Muscarinic 77.9 ± 11 µM (IC50)Inverse agonist; potentiates ACh potency at low concentrations. medchemexpress.comnih.gov
M4 Muscarinic Micromolar affinityInverse agonist; decreases ACh potency. medchemexpress.comnih.gov
M5 Muscarinic Micromolar affinityInverse agonist; potentiates ACh potency at low concentrations. medchemexpress.comnih.gov

This table is based on data for the non-deuterated Rapacuronium Bromide and serves as a reference for future comparative studies.

Design of Novel In Vitro and Ex Vivo Models for Pharmacological Screening

To better understand the unique pharmacological profile of this compound and predict its effects, advanced preclinical models are necessary. nih.gov Traditional pharmacological preparations are useful, but more sophisticated models could provide deeper insights.

Future research should focus on developing and utilizing:

In Vitro 3D Cell Culture Models: Moving beyond simple 2D cell cultures, researchers could use three-dimensional models, such as neuromuscular organoids or "junctions-on-a-chip." mdpi.com These models better replicate the complex microenvironment of the human neuromuscular junction and could be used to study the onset and recovery kinetics of neuromuscular blockade with higher fidelity.

Ex Vivo Tissue Models: Ex vivo models, which use living tissue in a controlled laboratory setting, are particularly relevant for investigating the off-target effects of Rapacuronium. oncodesign-services.commdpi.com For example, human or animal tracheal ring preparations could be used to directly study the bronchoconstrictor effects mediated by M3 muscarinic receptors. nih.gov Similarly, isolated atrial preparations could be used to investigate effects on cardiac M2 receptors.

High-Throughput Screening Systems: Developing automated, high-throughput screening platforms based on these advanced models would allow for the rapid pharmacological profiling of a wide range of isotopically labeled Rapacuronium analogs, accelerating the discovery of compounds with improved safety profiles.

By employing these novel models, researchers can bridge the gap between simplistic cellular assays and complex whole-organism studies, enabling a more accurate and refined preclinical assessment of this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying Rapacuronium-d3 Bromide in experimental samples?

  • Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quantification. For HPLC, a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at a 70:30 ratio is recommended, with UV detection at 210 nm. GC methods typically employ electron-capture detectors after derivatization to enhance volatility .
  • Validation Parameters : Include linearity (R² > 0.995), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL). Cross-validation with mass spectrometry (LC-MS/MS) is advised for deuterated compounds to confirm isotopic purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis and photodegradation. Stability studies indicate <5% degradation over 12 months under these conditions .
  • Stability Testing : Periodic analysis via HPLC is recommended to monitor degradation products, such as free bromide ions or des-deutero analogs, which can interfere with pharmacokinetic studies .

Q. What safety protocols are critical when handling this compound in vitro?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particulates .
  • Spill Management : Collect spills using absorbent materials (e.g., silica gel), seal in chemical-resistant containers, and dispose via certified hazardous waste channels. Avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

  • Experimental Design : Use cross-species comparative studies with standardized dosing (e.g., mg/kg body weight) and sampling intervals. Employ population pharmacokinetic modeling to account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .
  • Data Reconciliation : Apply Bayesian statistics to integrate disparate datasets, prioritizing studies with rigorous analytical validation (e.g., LC-MS/MS over UV-based assays) .

Q. What methodologies optimize the synthesis of this compound for isotopic purity in metabolic tracing studies?

  • Synthetic Strategy : Use deuterium exchange reactions under controlled pH (7.4–8.0) with platinum catalysts to achieve >98% deuteration at the C3 position. Purify via preparative HPLC with deuterated solvents to minimize protium contamination .
  • Quality Control : Confirm isotopic purity using nuclear magnetic resonance (NMR) spectroscopy (²H-NMR) and high-resolution mass spectrometry (HRMS) to detect non-deuterated impurities .

Q. How can researchers address variability in neuromuscular blockade assays involving this compound?

  • Assay Optimization : Standardize tissue preparation (e.g., rat phrenic nerve-hemidiaphragm models) and buffer composition (e.g., Krebs-Henseleit solution at 37°C). Normalize responses using a reference agonist (e.g., acetylcholine) to control for inter-tissue variability .
  • Statistical Analysis : Use mixed-effects models to account for batch-to-batch variability in compound potency and tissue responsiveness .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust research question for studying this compound’s mechanism of action?

  • FINER Framework : Ensure questions are F easible (e.g., accessible animal models), I nteresting (novel insights into neuromuscular blockade), N ovel (e.g., deuterium effects on binding kinetics), E thical (humane animal use), and R elevant (translational potential for anesthesia research) .
  • PICO Structure : Define P opulation (e.g., murine models), I ntervention (dose-ranging studies), C omparison (non-deuterated analogs), and O utcome (EC₅₀ values) .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Search Strategy : Use databases like PubMed and SciFinder with keywords: “this compound,” “deuterated neuromuscular blockers,” and “isotope effects.” Limit results to peer-reviewed journals (2010–2025) .
  • Gap Analysis : Tabulate existing findings (e.g., Table 1) to highlight understudied areas, such as long-term metabolic fate or interactions with hepatic enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。